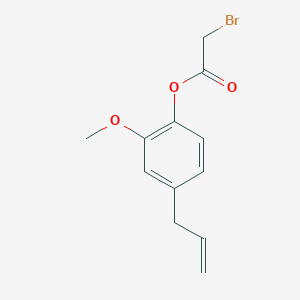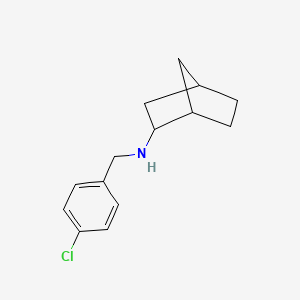
(2-methoxy-4-prop-2-enylphenyl) 2-bromoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methoxy-4-prop-2-enylphenyl) 2-bromoacetate:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-methoxy-4-prop-2-enylphenyl) 2-bromoacetate typically involves the esterification of bromoacetic acid with 4-allyl-2-methoxyphenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to facilitate the esterification process, and the product is purified through recrystallization or distillation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-methoxy-4-prop-2-enylphenyl) 2-bromoacetate can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes, depending on the reducing agents used.
Substitution: The bromine atom in the bromoacetic acid moiety can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic or neutral conditions.
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Alcohols, alkanes
Substitution: Amino derivatives, thioethers
Scientific Research Applications
Chemistry: (2-methoxy-4-prop-2-enylphenyl) 2-bromoacetate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a probe to investigate biochemical pathways involving esterases and other hydrolytic enzymes.
Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its antimicrobial and anti-inflammatory properties. It is also investigated as a precursor for the synthesis of drug candidates targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances and flavoring agents. It is also employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2-methoxy-4-prop-2-enylphenyl) 2-bromoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester moiety can be hydrolyzed by esterases, releasing the active components that exert biological effects. The allyl group may undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
4-Bromophenylacetic acid: Similar in structure but lacks the allyl and methoxy groups.
2-Bromo-4-methoxyphenylacetic acid: Similar but with a different substitution pattern on the phenyl ring.
Bromoacetic acid: The parent compound without the phenyl ester moiety.
Uniqueness: (2-methoxy-4-prop-2-enylphenyl) 2-bromoacetate is unique due to the presence of the allyl and methoxy groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C12H13BrO3 |
|---|---|
Molecular Weight |
285.13 g/mol |
IUPAC Name |
(2-methoxy-4-prop-2-enylphenyl) 2-bromoacetate |
InChI |
InChI=1S/C12H13BrO3/c1-3-4-9-5-6-10(11(7-9)15-2)16-12(14)8-13/h3,5-7H,1,4,8H2,2H3 |
InChI Key |
CFUZSALOWLWZJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OC(=O)CBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-chloroanilino)-6-formyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8392534.png)

![2'3'-h]Chromen-2-one](/img/structure/B8392546.png)



![1-(Chloromethyl)-2,3-bis{[2-(methyloxy)ethyl]oxy}benzene](/img/structure/B8392574.png)
![2-[1-(2-Hydroxy-ethyl)-cyclopropylmethyl]-isoindole-1,3-dione](/img/structure/B8392581.png)




